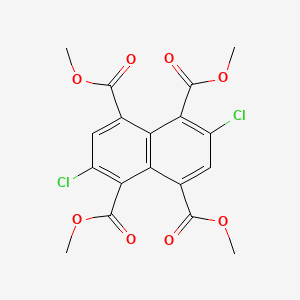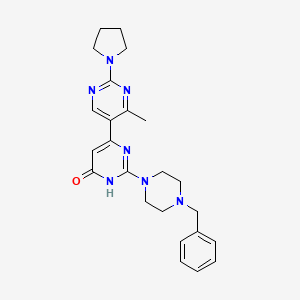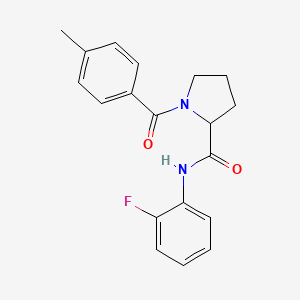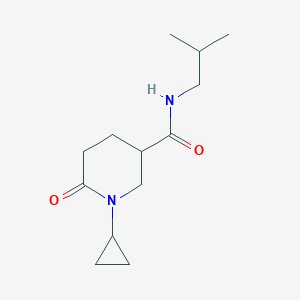
tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate (TDN) is a synthetic compound that has gained increasing attention in the scientific community due to its potential application in various fields. TDN is a naphthalenetetracarboxylate derivative that has been synthesized through a multi-step reaction involving the condensation of 2,6-dichloroterephthalic acid with tetramethyl-1,3-propanediamine.
Wirkmechanismus
The mechanism of action of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and anti-oxidant activity. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to induce apoptosis in cancer cells by disrupting cellular metabolism and inhibiting key enzymes involved in cell proliferation. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate is its rigid and planar structure, which makes it an ideal building block for the synthesis of MOFs. tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has also been shown to exhibit high catalytic activity in various reactions, which makes it a promising candidate for use in catalysis. However, the synthesis of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate is a complex process that requires careful control of reaction conditions, which can be a limitation for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate. One potential direction is the synthesis of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate derivatives with improved properties, such as increased catalytic activity or enhanced anti-cancer activity. Another potential direction is the investigation of the mechanism of action of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate, which could lead to the development of new drugs or therapeutic agents. Finally, the use of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate in the synthesis of new materials with unique properties could lead to the development of new technologies and applications.
Synthesemethoden
The synthesis of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate involves a multi-step reaction that starts with the condensation of 2,6-dichloroterephthalic acid with tetramethyl-1,3-propanediamine. The resulting intermediate is then subjected to further reactions involving the use of acetic anhydride and acetic acid to yield tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate. The synthesis of tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate is a complex process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been extensively studied for its potential application in various fields, including material science, catalysis, and biomedical research. In material science, tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its rigid and planar structure. In catalysis, tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been shown to exhibit high catalytic activity in various reactions, including Suzuki coupling and Heck reactions. In biomedical research, tetramethyl 2,6-dichloro-1,4,5,8-naphthalenetetracarboxylate has been investigated for its potential as an anti-cancer agent and as a probe for imaging of cellular structures.
Eigenschaften
IUPAC Name |
tetramethyl 2,6-dichloronaphthalene-1,4,5,8-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O8/c1-25-15(21)7-5-9(19)14(18(24)28-4)12-8(16(22)26-2)6-10(20)13(11(7)12)17(23)27-3/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHNHZYGJIEKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1C(=C(C=C2C(=O)OC)Cl)C(=O)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6049061.png)

![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)


![3-{[cyclohexyl(methyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6049099.png)
![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)
![4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
![ethyl [3-[5-bromo-2-(methylamino)phenyl]-2-oxo-1(2H)-quinoxalinyl]acetate](/img/structure/B6049130.png)
![7-(2,2-dimethylpropyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049137.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)